(R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Enantiomeric Excess Chiral Purity Asymmetric Synthesis

(R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (CAS 15186-48-8), also known as (R)-(+)-Glyceraldehyde acetonide, is a chiral carbohydrate-derived compound containing a protected aldehyde and a stereocenter within a 1,3-dioxolane ring. It is a colorless to pale yellow liquid, widely employed as a versatile chiral building block in stereoselective organic synthesis and pharmaceutical intermediate manufacturing due to its defined stereochemistry.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 15186-48-8
Cat. No. B092053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
CAS15186-48-8
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C=O)C
InChIInChI=1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3/t5-/m0/s1
InChIKeyYSGPYVWACGYQDJ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (CAS 15186-48-8) Procurement Overview: A Chiral Building Block for Asymmetric Synthesis


(R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (CAS 15186-48-8), also known as (R)-(+)-Glyceraldehyde acetonide, is a chiral carbohydrate-derived compound containing a protected aldehyde and a stereocenter within a 1,3-dioxolane ring . It is a colorless to pale yellow liquid, widely employed as a versatile chiral building block in stereoselective organic synthesis and pharmaceutical intermediate manufacturing due to its defined stereochemistry [1].

Why Generic Substitution Fails for (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (CAS 15186-48-8) in Stereocontrolled Synthesis


Interchanging (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde with its (S)-enantiomer or a racemic mixture is scientifically untenable in stereocontrolled syntheses. The compound's value proposition rests on its defined stereochemistry, which directly dictates the stereochemical outcome of downstream products. For instance, the absolute configuration of the antihypertensive drug celiprolol was definitively established via a 9-step synthesis that critically relied on the (+) (R)-acetonide of (R)-glyceraldehyde as the chiral starting material [1]. Using the incorrect enantiomer or a racemic mixture would lead to the formation of an undesired stereoisomer or an inseparable diastereomeric mixture, respectively, resulting in a failed synthesis or an impure, non-compliant pharmaceutical intermediate. The quantitative evidence below establishes the specific, measurable properties that differentiate this (R)-enantiomer from its closest analogs, justifying its preferential selection for chiral pool synthesis.

(R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (CAS 15186-48-8) Evidence-Based Selection Guide


Enantiomeric Purity vs. Racemic Mixture: A Critical Differentiator for Chiral Synthesis

Procurement of the (R)-enantiomer (CAS 15186-48-8) is driven by the necessity for high enantiomeric purity, a property absent in its racemic analog (CAS 5736-03-8). High-purity grades of the (R)-enantiomer are specified with a chiral purity of ≥99.0% ee (enantiomeric excess) [1]. This directly contrasts with the racemic mixture, which inherently has an ee of 0%. The use of a high-ee building block is mandatory for synthesizing single-enantiomer pharmaceuticals and ensures downstream stereochemical integrity without the need for costly and inefficient chiral resolution steps.

Enantiomeric Excess Chiral Purity Asymmetric Synthesis

Specific Rotation vs. (S)-Enantiomer: Quantitative Identity Confirmation

The (R)-enantiomer exhibits a characteristic and quantifiable specific rotation that serves as a primary identifier and differentiator from its (S)-antipode. The (R)-enantiomer (CAS 15186-48-8) displays an optical rotation of [α]22/D +53.8° (c=2, CHCl3) . Its enantiomer, (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (CAS 22323-80-4), demonstrates a rotation of [α]D20 −75.4° (benzene, c 8) [1]. While the solvents differ, the opposite signs and distinct magnitudes provide a clear, verifiable metric for identity confirmation and quality control, ensuring the correct enantiomer is being used for stereospecific transformations.

Optical Rotation Chiral Pool Synthesis Quality Control

Synthetic Utility: Demonstrated Efficiency in Natural Product Total Synthesis

The compound's value as a chiral starting material is evidenced by its successful application in the stereoselective total synthesis of the complex natural product (4S,5S)-4-hydroxy-γ-decalactone. Using (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde as an inexpensive chiral precursor, the target molecule was achieved with a 31% overall yield over a convergent synthetic route [1]. This yield serves as a benchmark for the compound's performance in multi-step, stereocontrolled sequences. Alternative chiral building blocks or racemic mixtures would necessitate a redesign of the synthetic route, likely resulting in a lower yield or failure to produce the single stereoisomer.

Natural Product Synthesis Total Synthesis Chiral Starting Material

Process Compatibility: Validated for Continuous Flow Manufacturing

For industrial-scale procurement, compatibility with modern manufacturing techniques is a key differentiator. (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde is explicitly noted for its stability under controlled conditions and its compatibility with continuous flow processes [1]. This makes it suitable for scalable API (Active Pharmaceutical Ingredient) production, a critical advantage for pharmaceutical intermediate manufacturers. This contrasts with other chiral aldehydes that may be less stable or prone to racemization under flow chemistry conditions, thereby limiting their utility in large-scale, cost-effective manufacturing.

Continuous Flow Chemistry Process Development API Manufacturing

Optimal Procurement Scenarios for (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (CAS 15186-48-8)


Synthesis of Single-Enantiomer Pharmaceutical Intermediates

This compound is ideally procured as the chiral starting material for the synthesis of active pharmaceutical ingredients (APIs) requiring a defined stereocenter. For example, it is a key intermediate in the synthesis of the antihypertensive drug nebivolol [1] and other chiral drug molecules. The requirement for high enantiomeric purity (≥99% ee) [2] is non-negotiable in this scenario to ensure the production of a single, desired stereoisomer and avoid the formation of an unwanted diastereomeric impurity.

Stereoselective Natural Product Total Synthesis

For academic or industrial research groups undertaking the stereoselective total synthesis of complex natural products, this (R)-enantiomer serves as a reliable chiral pool building block. Its successful use in the synthesis of (4S,5S)-4-hydroxy-γ-decalactone with a 31% overall yield [3] validates its utility for constructing stereochemically complex architectures. Procurement is justified by its proven performance in multi-step synthetic routes where stereochemical integrity is paramount.

Scalable Continuous Flow Manufacturing Processes

Industrial procurement for large-scale API manufacturing should prioritize this compound due to its documented compatibility with continuous flow processes [2]. This characteristic facilitates the development of more efficient, safer, and scalable synthetic routes compared to traditional batch processing. Its stability under controlled conditions minimizes decomposition and racemization risks, ensuring consistent product quality during extended production runs.

Synthesis of Chiral Building Blocks and Ligands

Researchers synthesizing novel chiral auxiliaries, ligands for asymmetric catalysis, or other chiral building blocks should prioritize this compound for its well-defined stereochemistry and versatile aldehyde functionality. The significant difference in optical rotation compared to its (S)-enantiomer (+53.8° vs. −75.4°) [4] provides a clear quality control checkpoint to confirm the identity and enantiopurity of the material, ensuring the fidelity of subsequent stereospecific transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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